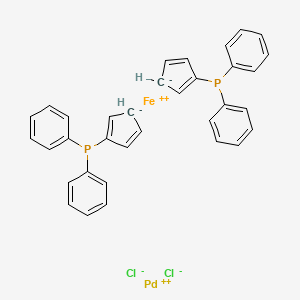

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

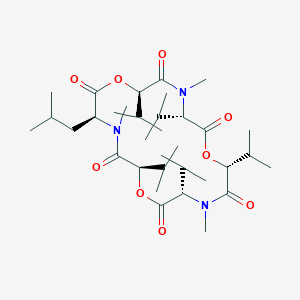

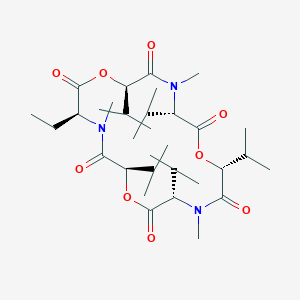

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride (CPDPIPD) is a complex organometallic compound composed of cyclopenta-1,4-dien-1-yl(diphenyl)phosphane, iron(2+), palladium(2+), and dichloride. This compound has been found to have a wide range of applications in the scientific community, ranging from catalysis to biochemistry.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Transition-metal phosphors with cyclometalating ligands, including compounds similar to the specified one, have been extensively studied for their applications in OLEDs. These compounds are highly emissive in both fluid and solid states at room temperature, making them suitable for use in phosphorescent displays and illumination devices. The ability to fine-tune the emission wavelength across the visible spectrum by adjusting ligand-centered pi-pi* electronic transitions has been a significant area of research, contributing to the development of efficient and versatile OLED materials (Chi & Chou, 2010).

Flame Retardancy

Cyclotriphosphazene compounds, which share structural similarities with the specified compound, have been investigated for their flame retardancy and dielectric properties. These compounds exhibit high flame-retardant character due to the presence of active elements in their structure, making them potential candidates for use in fire-resistant materials and applications (Usri, Jamain, & Makmud, 2021).

Drug Design

Organodiselenides, a class of compounds related to the specified phosphane compound, have garnered interest in medicinal chemistry for their bioactive properties and potential as drug candidates. These compounds have been explored for their antioxidant activity, mimicking the action of glutathione peroxidase, an enzyme that controls oxidative stress in cells. This research has implications for the design of novel therapeutics targeting oxidative stress-related diseases (Dalla Tiezza, Ribaudo, & Orian, 2019).

Catalysis

The specified compound's structural features, including the phosphane and transition metal components, suggest its potential in catalysis, particularly in cross-coupling reactions. Diphosphine ligands, for instance, have been shown to significantly affect the efficiency of C-C and C-X bond-forming reactions catalyzed by palladium, with wide bite angle ligands facilitating reductive elimination. This highlights the compound's potential role in developing new catalytic processes for organic synthesis (Birkholz, Freixa, & van Leeuwen, 2009).

Mechanism of Action

Biochemical Pathways

The compound is involved in the Diels–Alder addition, a thermodynamically controlled reaction that involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer . This reaction is crucial in the synthesis of various organic compounds.

Pharmacokinetics

721 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is the synthesis of ligands of oxazepine ring systems in palladium-catalyzed coupling reactions . It also aids in the preparation of novel functionalized furan derivatives through continuous C-C of palladium phosphinates and C-O bonding reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of triple bonds in the structure of dendrimers determines the possibility of their subsequent modification, in particular, by coordinating with metal compounds to obtain catalytically active nanocomposites .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride involves a multi-step process that includes the preparation of several intermediate compounds.", "Starting Materials": [ "Cyclopentadiene", "Diphenylphosphane", "Iron(II) chloride", "Palladium(II) chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Tetrahydrofuran", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with diphenylphosphane in the presence of palladium(II) chloride to form Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane.", "Step 2: Iron(II) chloride is added to the reaction mixture and the resulting mixture is stirred for several hours.", "Step 3: The mixture is then treated with sodium hydroxide to neutralize any acid present and the resulting precipitate is filtered off.", "Step 4: The filtrate is then treated with hydrochloric acid to precipitate the iron(II) chloride.", "Step 5: The iron(II) chloride is then washed several times with water and dried under vacuum.", "Step 6: The dried iron(II) chloride is then reacted with palladium(II) chloride in the presence of sodium carbonate and tetrahydrofuran to form the final product, Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride.", "Step 7: The product is then washed several times with diethyl ether to remove any impurities and dried under vacuum." ] } | |

CAS RN |

72287-26-4 |

Molecular Formula |

C34H28Cl2FeP2Pd |

Molecular Weight |

731.7 g/mol |

IUPAC Name |

cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+) |

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |

InChI Key |

NXQGGXCHGDYOHB-UHFFFAOYSA-L |

SMILES |

[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2] |

Canonical SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2] |

synonyms |

(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium; (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium; 1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride; Dichloro(diphenylphosphinoferrocene)palladium; Dichloro |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)